(S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one
Overview
Description
“(S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one” is a derivative of pyrrolidin-2-one . Pyrrolidin-2-one is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . A green and efficient reaction route for the synthesis of pyrrolidin-2-ones involves photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring. The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Scientific Research Applications
Molecular Synthesis and Chemical Properties
- Synthesis of Heterocyclic Compounds: Pyrrolidin-2-ones and their derivatives, such as (S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one, are considered promising non-aromatic heterocyclic compounds. Their structure is found in the nuclei of many natural products and biologically active molecules, highlighting their importance in the synthesis of new medicinal molecules with improved biological activity (Rubtsova et al., 2020).
Material Science and Luminescence
- Magnetic and Optical Properties: A new family of Ln(III)(9) clusters displaying dual physical properties was developed using a derivative of pyrrolidin-2-one. The Dy(III) member shows single-molecule magnetism behavior, while the Eu(III) analogue exhibits intense red photoluminescence, demonstrating the compound's versatility in materials science (Alexandropoulos et al., 2011).
Pharmacology and Biomedical Research
- Iron Chelating Properties: The synthesis and characterization of a derivative of pyrrolidin-2-one showed enhanced coordination ability towards Fe(3+), which could be valuable in the treatment of iron overload diseases. This demonstrates the potential biomedical applications of these compounds in designing new therapeutic agents (Lachowicz et al., 2016).
Analytical Chemistry
- Luminescent Probes: Coordination polymers synthesized under hydrothermal conditions using a derivative of pyrrolidin-2-one exhibited significant increases in emission intensities upon the addition of Zn2+, suggesting their use as luminescent probes for detecting specific metal ions (Zhao et al., 2004).
Synthetic Methodology
- Fluorination Techniques: The application of microwave-assisted fluorination of acylpyrroles, including derivatives of pyrrolidin-2-one, leads to the synthesis of fluorinated compounds, demonstrating the importance of this method in the synthesis of fluorinated heterocycles (Troegel & Lindel, 2012).
Properties
IUPAC Name |
(5S)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)1-3(2-9)8-4(5)10/h3,9H,1-2H2,(H,8,10)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRXZAKSZIVSCC-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C1(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)C1(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472054 | |
Record name | (S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255903-84-5 | |
Record name | (S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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